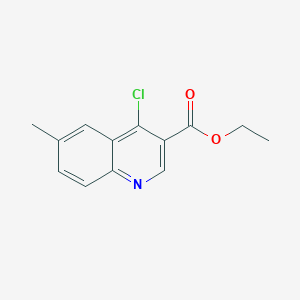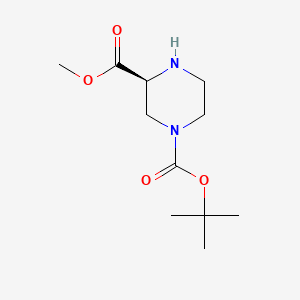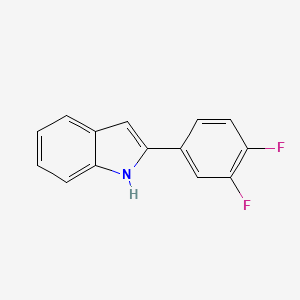
2-(3,4-Difluorophényl)indole
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)indole is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The presence of the 3,4-difluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and material science.
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 2-(3,4-difluorophenyl)indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . For example, some indole derivatives have been reported to inhibit the replication of viruses, reduce inflammation, or prevent the growth of cancer cells by affecting relevant biochemical pathways .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, some indole derivatives have been reported to inhibit the replication of viruses, reduce inflammation, or prevent the growth of cancer cells .
Analyse Biochimique
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities , suggesting that 2-(3,4-Difluorophenyl)indole could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the known properties of indole derivatives, it is plausible that 2-(3,4-Difluorophenyl)indole exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-difluorophenyl)indole typically involves the use of indole derivatives and fluorinated benzene compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of indole with a halogenated fluorobenzene in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted indoles.
Industrial Production Methods: Industrial production of 2-(3,4-difluorophenyl)indole may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the production of high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4-Difluorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives, which have different biological activities.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or sulfonylated indoles.
Comparaison Avec Des Composés Similaires
2-Phenylindole: Lacks the fluorine substituents, resulting in different chemical and biological properties.
3,4-Difluoroaniline: Contains the difluorophenyl group but lacks the indole structure, leading to different reactivity and applications.
5-Fluoroindole: Contains a single fluorine atom on the indole ring, which alters its electronic properties compared to 2-(3,4-difluorophenyl)indole.
Uniqueness: 2-(3,4-Difluorophenyl)indole is unique due to the presence of both the indole ring and the 3,4-difluorophenyl group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activities. The dual presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and material science .
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSNAZSJSHQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371803 | |
| Record name | 2-(3,4-Difluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68290-36-8 | |
| Record name | 2-(3,4-Difluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


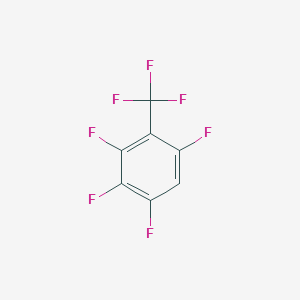

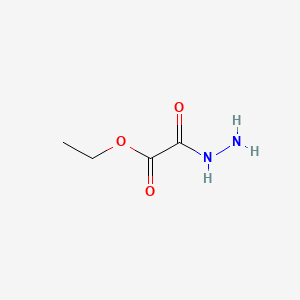
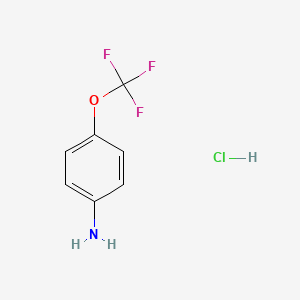
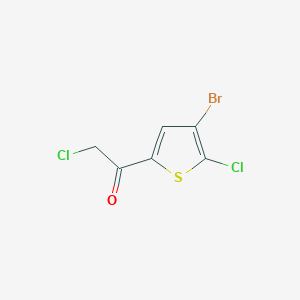
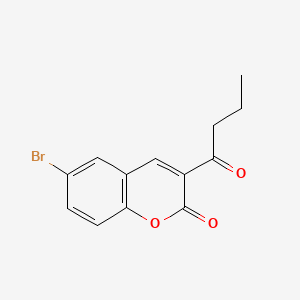
![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)
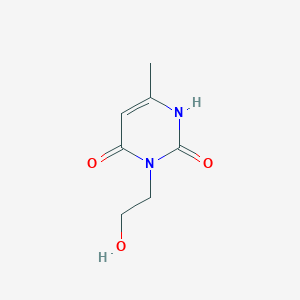
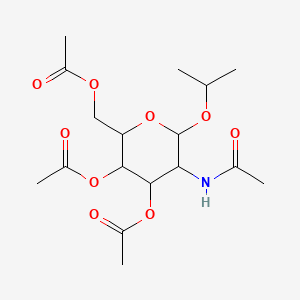
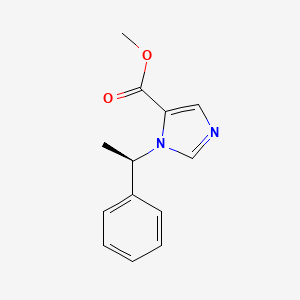

![Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1586185.png)
